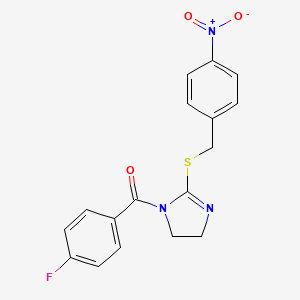

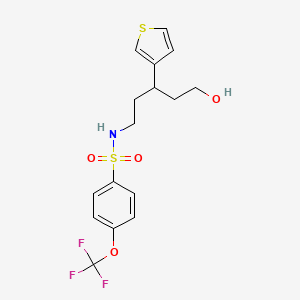

(4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

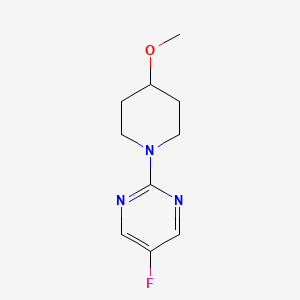

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a nitrobenzyl group, a thio group, and an imidazole group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, is particularly notable. Imidazole rings are a key component of many biologically important molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the nitro group could be reduced to an amino group . The imidazole ring might participate in reactions such as ring-opening or complexation with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar nitro group and the potentially aromatic imidazole ring could affect properties such as solubility, melting point, and chemical stability .科学的研究の応用

Synthesis of Fluorinated Compounds

- The synthesis and characterization of fluorinated compounds, including benzophenones, xanthones, acridones, and thioxanthones, have been explored for their potential in enhancing photostability and improving spectroscopic properties. These compounds serve as precursors to fluorinated analogues of various fluorophores, demonstrating scalable access and tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Heterocyclic Amides Synthesis

- A regioselective synthesis approach for heterocyclic amides, including the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, has been developed, showcasing efficient methodologies for preparing strategic intermediates through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019).

Biological Activities of Phenolic Aminothiazoles

- The synthesis of phenolic aminothiazoles has been reported, with studies on their inhibitory activities on carbohydrate hydrolyzing enzymes and antioxidant properties. These compounds have shown significant α-glucosidase and α-amylase inhibition activities, as well as remarkable antioxidant activities in various assays (Satheesh et al., 2017).

Synthesis of N-CF2H Heterocycles

- Research on the use of fluoroform as a source of difluorocarbene for converting various nucleophiles to their difluoromethylated derivatives has been conducted. This method provides moderate to good yields of products, including imidazole and benzimidazole derivatives, under moderate temperatures and atmospheric pressure (Thomoson, Wang, & Dolbier, 2014).

Luminescence Sensitization

- Studies on thiophenyl-derivatized nitrobenzoato antennas as potential sensitizers for Eu(III) and Tb(III) luminescence have been conducted. The research includes isolation and characterization of solution and solid-state species, demonstrating enhanced luminescence efficiency and quantum yields (Viswanathan & Bettencourt-Dias, 2006).

将来の方向性

特性

IUPAC Name |

(4-fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-14-5-3-13(4-6-14)16(22)20-10-9-19-17(20)25-11-12-1-7-15(8-2-12)21(23)24/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQWKZLBQMZCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)

![2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B2716404.png)